1,1'-Dimethyl-2,2'-bipyridinium diiodide
Overview
Description
1,1’-Dimethyl-2,2’-bipyridinium diiodide is a chemical compound with the molecular formula C12H14I2N2. It is a quaternary ammonium salt and is often referred to as a viologen. This compound is known for its redox properties and is used in various scientific and industrial applications, including as a redox-active compound in batteries, sensors, and electrochromic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Dimethyl-2,2’-bipyridinium diiodide can be synthesized through the methylation of 2,2’-bipyridine. The reaction typically involves the use of methyl iodide as the methylating agent. The process can be summarized as follows:
Starting Material: 2,2’-bipyridine
Methylating Agent: Methyl iodide (CH3I)
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure complete methylation.
Industrial Production Methods
In industrial settings, the production of 1,1’-Dimethyl-2,2’-bipyridinium diiodide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure high yield and purity. The compound is then packaged and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
1,1’-Dimethyl-2,2’-bipyridinium diiodide undergoes various chemical reactions, including:
Oxidation-Reduction (Redox) Reactions: This compound is known for its redox properties, where it can be reduced to form a radical cation and further reduced to a neutral species.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the iodide ions can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Reaction Conditions: These reactions are typically carried out in aqueous or organic solvents under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Redox Reactions: The major products include the radical cation and the neutral species of the compound.
Substitution Reactions: The products depend on the nucleophile used, resulting in various substituted derivatives of the compound.
Scientific Research Applications
1,1’-Dimethyl-2,2’-bipyridinium diiodide has a wide range of applications in scientific research:
Chemistry: It is used as a redox-active compound in various chemical reactions and studies.
Biology: The compound is used in studies related to electron transfer processes in biological systems.
Medicine: Research is being conducted on its potential use in medical applications, including drug delivery systems.
Industry: It is used in the manufacturing of batteries, sensors, and electrochromic devices due to its redox properties.
Mechanism of Action
The mechanism of action of 1,1’-Dimethyl-2,2’-bipyridinium diiodide involves its redox properties. The compound can accept and donate electrons, making it an effective redox-active species. This property is utilized in various applications, including energy storage and electron transfer processes. The molecular targets and pathways involved include the electron transport chain in biological systems and the redox reactions in industrial applications .
Comparison with Similar Compounds
Similar Compounds
Paraquat (1,1’-dimethyl-4,4’-bipyridinium): Known for its use as a herbicide, paraquat shares similar redox properties but is highly toxic to humans.
Diquat (1,1’-ethylene-2,2’-bipyridinium): Another herbicide with similar redox properties but different structural characteristics.
Uniqueness
1,1’-Dimethyl-2,2’-bipyridinium diiodide is unique due to its specific redox properties and lower toxicity compared to paraquat. Its versatility in various applications, including energy storage and electron transfer studies, makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
1-methyl-2-(1-methylpyridin-1-ium-2-yl)pyridin-1-ium;diiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.2HI/c1-13-9-5-3-7-11(13)12-8-4-6-10-14(12)2;;/h3-10H,1-2H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOJROLPJPRXTK-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C2=CC=CC=[N+]2C.[I-].[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14I2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90946165 | |
Record name | 1,1'-Dimethyl-2,2'-bipyridin-1-ium diiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90946165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23484-62-0 | |
Record name | 1,1'-Dimethyl-2,2'-bipyridinium diiodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023484620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Dimethyl-2,2'-bipyridin-1-ium diiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90946165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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